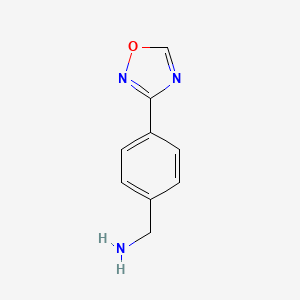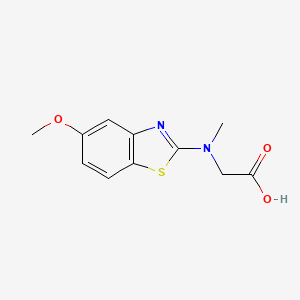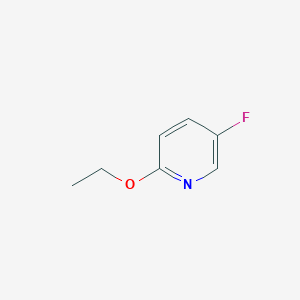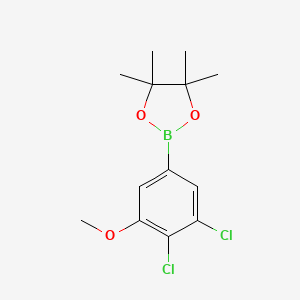
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester
Overview
Description
3,4-Dichloro-5-methoxyphenylphenylboronic acid, pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst . The reaction conditions are exceptionally mild and functional group tolerant . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Chemical Reactions Analysis
The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a palladium catalyst and the transmetalation of the organoboron compound . Another reaction involving this compound is the protodeboronation of pinacol boronic esters, which utilizes a radical approach .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Summary of Application: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon–carbon bond, which can be used to create a wide variety of complex organic molecules .
2. Protodeboronation
- Summary of Application: This compound is used in the protodeboronation of alkyl boronic esters. Protodeboronation is not well developed, but this research reports catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
- Results or Outcomes: The outcome of the reaction is the removal of the boron group from the boronic ester, which can be used to create a wide variety of complex organic molecules .
3. Iron-catalyzed Oxidative Coupling
- Summary of Application: This compound can be used as a reactant in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution .
- Results or Outcomes: The outcome of the reaction is the formation of a new carbon–carbon bond, which can be used to create a wide variety of complex organic molecules .
4. Preparation of Microtubule Inhibitors
- Summary of Application: This compound can be used in the preparation of microtubule inhibitors, which have potential as antitumor agents .
- Results or Outcomes: The outcome of the reaction is the formation of a new compound that can inhibit the function of microtubules, which are structures within cells that are involved in cell division .
5. Rhodium/Chiral Ligand-Catalyzed Arylation/Dieckmann-Type Annulation
- Summary of Application: This compound can be used in Rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation .
- Results or Outcomes: The outcome of the reaction is the formation of a new compound through an arylation/Dieckmann-type annulation .
6. Copper-Catalyzed Oxidative N-Arylation
Future Directions
The future directions for the use of this compound could involve its application in various organic synthesis reactions, particularly in the development of new carbon–carbon bond forming reactions. Its use in the Suzuki–Miyaura coupling and other similar reactions suggests its potential for further exploration in the field of organic chemistry .
properties
IUPAC Name |
2-(3,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXFMIKCTOWEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




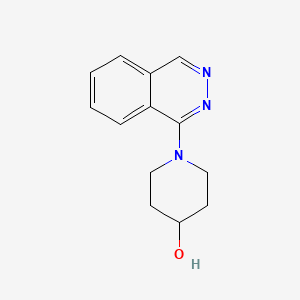
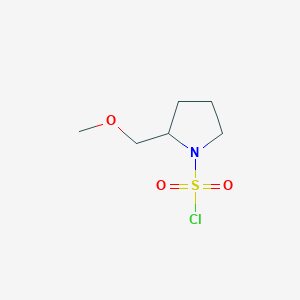

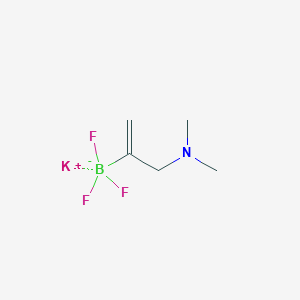
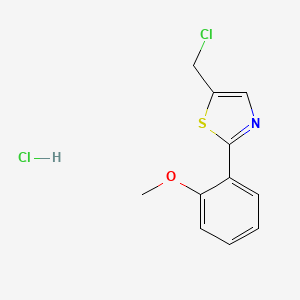
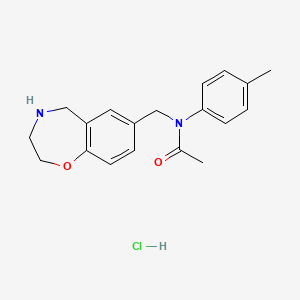
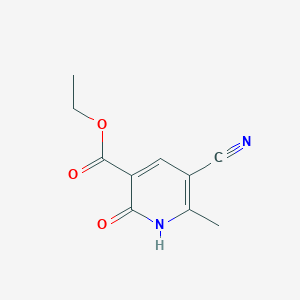
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
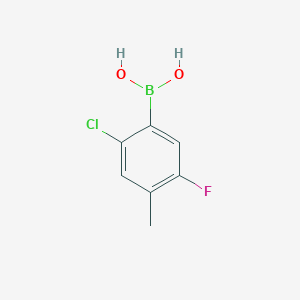
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
